diethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate -

diethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-4339568
CAS Number:
Molecular Formula: C20H22N2O4
Molecular Weight: 354.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Diethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can be synthesized using the Hantzsch dihydropyridine synthesis. [] This multicomponent reaction typically involves the following steps:

Molecular Structure Analysis
  • Oxidation: DHPs, including diethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, can be readily oxidized to their corresponding pyridine derivatives. [] This reaction is often utilized for structural confirmation and derivatization.
  • Hydrolysis: The ester groups in the molecule can undergo hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid derivatives. [, ]
  • N-Alkylation: The nitrogen atom in the dihydropyridine ring can be alkylated under appropriate conditions, leading to the formation of N-alkylated DHP derivatives. []
Physical and Chemical Properties Analysis
  • Appearance: Likely a crystalline solid, as reported for many other DHP derivatives. [, , ]
  • Solubility: Expected to be soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide, similar to other DHPs. [, ]
  • Stability: DHPs are generally sensitive to light, heat, and oxidizing agents. [, ] Therefore, diethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate should be stored under appropriate conditions to prevent degradation.
Applications
  • Model Compound: Diethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate serves as a model compound in studies aimed at understanding the structure-activity relationships of DHP derivatives, particularly concerning their calcium channel blocking activity. [, , ]
  • Synthetic Intermediate: Its diverse reactivity makes it a valuable intermediate in synthesizing more complex molecules with potential biological activity. [, ]
  • Material Science: DHPs, including diethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, have shown promise as building blocks for developing advanced materials with unique optical and electronic properties. []

Diethyl 1,4-Dihydro-2,6-dimethyl-4-(3-Cyanophenyl)-3,5-pyridinedicarboxylate

  • Compound Description: This compound is a 1,4-dihydropyridine derivative. The crystal structure of this compound has been studied, revealing its specific bond lengths, angles, and crystal packing arrangement. []
  • Relevance: This compound is a regioisomer of diethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. The only structural difference lies in the position of the cyano substituent on the phenyl ring. In diethyl 1,4-dihydro-2,6-dimethyl-4-(3-cyanophenyl)-3,5-pyridinedicarboxylate, the cyano group is at the meta position, while in the target compound, it is at the para position. []

Diethyl 1,4-Dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (Hantzsch Ester)

  • Compound Description: This compound, commonly known as Hantzsch ester, is a valuable reagent in organic synthesis. It acts as a source of hydride, participating in various reduction reactions. []
  • Relevance: Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate represents the core structure of diethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. The target compound can be considered a derivative of the Hantzsch ester, where a 4-cyanophenyl substituent is introduced at the 4-position of the dihydropyridine ring. []

4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester

  • Compound Description: This dihydropyridine derivative has been synthesized and characterized using various spectroscopic techniques, including FT-IR, 1H NMR, and 13C NMR. Its crystal structure has also been determined. []
  • Relevance: Both this compound and diethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate belong to the 1,4-dihydropyridine class with a substituted phenyl ring at the 4-position. The structural difference lies in the substituent on the phenyl ring. This compound has a bromo group at the para position, while the target compound has a cyano group. []

4-(4-Fluoro-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester

  • Compound Description: This compound is another 1,4-dihydropyridine derivative that has been synthesized and characterized. Its crystal structure, determined by SC-XRD analysis, revealed a monoclinic crystal system. []
  • Relevance: This compound shares a similar core structure with diethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. They both possess a 1,4-dihydropyridine ring with two ethyl ester groups at the 3- and 5-positions and a substituted phenyl ring at the 4-position. The distinction lies in the substituent on the phenyl ring, where this compound has a fluoro group at the para position. []

Methyl(omega-trimethylalkylammonium) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate iodide

  • Compound Description: These permanently charged chiral 1,4-dihydropyridine derivatives have been synthesized as molecular probes to study L-type calcium channels. Their pharmacological characterization revealed varying potencies depending on the enantiomer and the length of the alkyl linker. []
  • Relevance: Although structurally different in the ester and phenyl substituents, this compound belongs to the 1,4-dihydropyridine class like diethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. Their shared structural features and similar pharmacological targets (calcium channels) highlight the importance of the 1,4-dihydropyridine core for biological activity. []
  • Compound Description: The synthesis of this compound in its optically active forms, (S)-(+)-1 and (R)-(-)-1, was achieved with high optical purities. Pharmacological studies revealed the (4S)-(+)-enantiomer as the active form, displaying antihypertensive effects and inhibiting [3H]nimodipine binding to rat cardiac membranes. [, ]
  • Relevance: This compound shares the 1,4-dihydropyridine core structure and the 3-nitrophenyl substituent at the 4-position with diethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. The significant structural difference lies in the 3-position substituent, highlighting the diverse structural modifications possible while retaining biological activity within the 1,4-dihydropyridine class. [, ]

Bis(2‐cyanoethyl) 2,6‐dimethyl‐4‐(2‐nitrophenyl)‐1,4‐dihydro‐3,5‐pyridinedicarboxylate

  • Compound Description: This compound, a nifedipine analog, underwent saponification experiments, leading to the isolation of unexpected degradation products. These products provided insights into the compound's stability and potential degradation pathways. []
  • Relevance: This compound exemplifies a 1,4-dihydropyridine derivative with a nitrophenyl substituent at the 4-position, similar to diethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. The different substituents at the 3- and 5-positions (cyanoethyl vs. ethyl) highlight the structural diversity within the 1,4-dihydropyridine class and its influence on stability and reactivity. []

(+/-)-3-(4-allyl-1-piperazinyl)-2,2-dimethylpropyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride (NKY-722)

  • Compound Description: This water-soluble calcium antagonist exhibited potent and long-lasting antihypertensive effects in rats. Its vasodilatory properties were investigated in isolated canine arteries, demonstrating a slower onset and longer duration of action compared to nicardipine. [, , , ]
  • Relevance: NKY-722 shares the 1,4-dihydropyridine core, the 3-nitrophenyl group at the 4-position, and a methyl ester at the 5-position with diethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. The different substituent at the 3-position (a complex 3-(4-allyl-1-piperazinyl)-2,2-dimethylpropyl group) demonstrates the possibility of introducing bulky and complex groups while retaining the calcium channel blocking activity and achieving enhanced pharmacological properties like water solubility and prolonged duration of action. [, , , ]

Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-methyl-1,2,3-thiadi azol-5-yl) pyridine-3,5-dicarboxylate

  • Compound Description: Synthesized via Hantzsch reaction, this compound showed promising antifungal activity, antiviral activity against the tobacco mosaic virus, and some insecticidal activity against Mythimna separata. [, ]
  • Relevance: While retaining the 1,4-dihydropyridine core and the diethyl ester substituents at the 3- and 5-positions like diethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, this compound incorporates a 4-methyl-1,2,3-thiadiazol-5-yl group at the 4-position instead of a phenyl ring. This substitution showcases the versatility of the Hantzsch reaction and the potential to explore different heterocyclic groups at the 4-position for diverse biological activities. [, ]
  • Compound Description: This compound showed protective effects against intestinal ischemia-reperfusion injury in rabbits, decreasing blood enzyme levels, improving blood pressure recovery, and enhancing survival rates. It also demonstrated positive effects on red blood cell deformation in thrombosis rats, likely by modulating calcium transport and inhibiting lipid peroxidation. [, ]
  • Relevance: MN9202 shares the 1,4-dihydropyridine core structure and the 3-nitrophenyl group at the 4-position with diethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. The varying ester substituents at the 3- and 5-positions (methyl and pentyl, respectively) suggest that modifications in this part of the molecule can lead to different pharmacological activities. [, ]
  • Compound Description: This compound demonstrated promising effects against monocrotaline-induced pulmonary hypertension in rats. Its mechanism of action is thought to involve reducing serotonin levels and receptors in pulmonary tissue, as well as inhibiting pulmonary artery smooth muscle cell proliferation and contraction. [, , ]
  • Relevance: DCDDP belongs to the same 1,4-dihydropyridine class as diethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, but it has a 2-chlorophenyl substituent at the 4-position and dimethyl ester groups at the 3- and 5-positions. Its potent activity against pulmonary hypertension highlights the therapeutic potential of exploring different substituents on the 1,4-dihydropyridine core for specific cardiovascular applications. [, , ]

(+-)-3-(benzylmethylamino)-2,2-dimethylpropyl-methyl-4-(2-fluoro-5- nitrophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate hydrochloride (TC-81)

  • Compound Description: This new calcium antagonist showed strong, long-lasting, and slow-onset antihypertensive activity, particularly after oral administration. Its enhanced oral bioavailability and resistance to hepatic first-pass metabolism contribute to its long duration of action. [, , , ]
  • Relevance: TC-81 exemplifies a 1,4-dihydropyridine derivative with a substituted nitrophenyl group at the 4-position, similar to diethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. The presence of a bulky 3-(benzylmethylamino)-2,2-dimethylpropyl ester group at the 3-position and a methyl ester at the 5-position highlights the impact of these substituents on the pharmacokinetic properties and the overall duration of antihypertensive action. [, , , ]
  • Compound Description: This new calcium antagonist demonstrated marked antihypertensive effects in spontaneously hypertensive rats, effectively suppressing blood pressure rise and exhibiting potential for reducing cardiac hypertrophy. []
  • Relevance: KW-3049, like diethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, belongs to the 1,4-dihydropyridine class with a nitrophenyl group at the 4-position. The presence of a chiral 3-[(R*)-1-benzyl-3-piperidyl] methyl ester group at the 3-position and a methyl ester at the 5-position in KW-3049 emphasizes the importance of structural modifications for achieving specific pharmacological profiles and targeting particular cardiovascular conditions. []

Dialkyl 1,4-dihydro-2,6-dimethyl-4-(pyridinyl)-3,5-pyridinedicarboxylates

  • Compound Description: These compounds represent a class of 1,4-dihydropyridines where the 4-position substituent is a pyridinyl ring instead of the commonly found phenyl ring. The position of the nitrogen in the pyridinyl ring and the size of the alkyl ester groups significantly influenced their calcium channel antagonist activities. []
  • Relevance: Although lacking a phenyl ring at the 4-position like diethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, these compounds highlight the bioisosteric relationship between pyridinyl and nitrophenyl groups within the 1,4-dihydropyridine scaffold. The study of these compounds provided valuable insights into the structural features contributing to calcium channel antagonist activity. []
  • Compound Description: This asymmetric 1,4-dihydropyridine derivative displayed potent cerebral vasodilating activity, exceeding that of nifedipine and nicardipine. This suggests its potential therapeutic use in conditions requiring increased cerebral blood flow. []
  • Relevance: MPC-2101 shares the 1,4-dihydropyridine core, the 3-nitrophenyl group at the 4-position, and a methyl ester at the 5-position with diethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. The presence of a cyclopropylmethyl ester group at the 3-position in MPC-2101 highlights the impact of modifying the ester substituents on the pharmacological properties, shifting the activity towards cerebral vasodilation. []
  • Compound Description: This asymmetric 1,4-dihydropyridine derivative demonstrated potent antihypertensive activity, exceeding that of nifedipine, nicardipine, and hydralazine. Its unique structure contributes to its potent and prolonged antihypertensive effects. []

3-ethyl-5-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (nitrendipine)

  • Compound Description: Nitrendipine, a well-known 1,4-dihydropyridine derivative, exhibits potent coronary vasodilating and antihypertensive activities. Its asymmetrically substituted ester groups contribute to its enhanced pharmacological profile compared to symmetrically substituted counterparts. []
  • Relevance: Nitrendipine serves as a classic example of how introducing asymmetry in the ester substituents of 1,4-dihydropyridines can significantly enhance pharmacological properties. Its structural similarity to diethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, particularly the 3-nitrophenyl group at the 4-position, emphasizes the importance of this substituent for calcium channel blocking activity. []

Dialkyl 1,4‐Dihydro‐2,6‐dimethyl‐4‐[4‐(1‐methoxycarbonyl‐1,4‐dihydropyridyl)]‐3,5‐ pyridinedicarboxylates

  • Relevance: Despite the significant structural difference at the 4-position, these compounds highlight the concept of bioisosterism within the 1,4-dihydropyridine class. The 4-[4-(1-methoxycarbonyl-1,4-dihydropyridyl)] substituent can be considered a bioisostere of the 4-nitrophenyl or 4-pyridyl substituents commonly found in 1,4-dihydropyridine calcium channel blockers. []

Dialkyl 1,4-dihydro-2,6-dimethyl-4-[3-(1-methoxy-carbonyl-4-substituted-1,4- dihydro-pyridyl)]-3,5-pyridinedicarboxylates

  • Compound Description: These compounds, with a 4-[3-(1-methoxycarbonyl-4-substituted-1,4-dihydropyridyl)] substituent at the 4-position, were synthesized and evaluated for calcium channel antagonist activity. Symmetrical C-3(5) diethoxycarbonyl ester substituents generally led to optimal activity. []
  • Relevance: Although structurally different from diethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate at the 4-position, these compounds highlight the bioisosteric relationship between their substituent and the 4-(3-nitrophenyl) or 4-(3-pyridyl) groups found in traditional 1,4-dihydropyridine antagonists. This emphasizes the possibility of developing novel calcium channel antagonists with alternative substituents at the 4-position. []

Dialkyl 1,4-Dihydro-2,6-dimethyl-4-(1-methyl-5-nitro-imidazol-2-yl)- 3,5-pyridinedicarboxylates

  • Compound Description: This series of nifedipine analogs, featuring a 1-methyl-5-nitro-imidazol-2-yl substituent at the 4-position and various cyclohexyl-containing alkyl ester groups, were synthesized and their solubilities in supercritical carbon dioxide were studied. This research explored the potential of supercritical fluid extraction for purifying these pharmaceutical compounds. [, ]
  • Relevance: While lacking the phenyl ring at the 4-position like diethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, these compounds highlight the possibility of replacing the phenyl ring with other heterocyclic systems while retaining the 1,4-dihydropyridine core and exploring different ester substituents for potential pharmaceutical applications. [, ]

Bis(2-propoxyethyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (niludipine)

  • Compound Description: Niludipine, a 1,4-dihydropyridine derivative with 2-propoxyethyl ester groups, exhibits potent vasodilating activity, specifically increasing oxygen saturation in the coronary sinus of dogs. The position of the nitro group on the phenyl ring significantly influenced its activity, with the meta-nitro isomer being more potent. []
  • Relevance: Niludipine shares the 1,4-dihydropyridine core and the 3-nitrophenyl group at the 4-position with diethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. This structural similarity, coupled with its potent vasodilating activity, highlights the importance of the 3-nitrophenyl substituent for this pharmacological effect within the 1,4-dihydropyridine class. []
  • Compound Description: These compounds incorporate a nitrooxy or nitrophenyl moiety in the 3-alkyl ester substituent and various aryl groups at the 4-position. These modifications aimed to enhance calcium channel antagonist activity and potentially release nitric oxide (NO) for vascular muscle relaxation. []
  • Compound Description: This series introduces a nitrone moiety on the C-4 phenyl ring of 1,4-dihydropyridines. The position of the nitrone (meta or para) significantly influenced their calcium channel antagonist activity, with meta-nitrone derivatives consistently exhibiting higher potency. []
  • Relevance: Although structurally distinct from diethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate at the 4-position, these compounds demonstrate that incorporating a nitrone moiety can lead to potent calcium channel antagonists, highlighting the potential of exploring different pharmacophores at this position. []

Dialkyl 1,4-dihydro-2,6-dimethyl-4-[2-n-alkyl-1-[(2 ́-carboxybiphenyl4-yl)methyl]imidazole-4(or 5)-yl]-3,5-pyridinedicarboxylates

  • Compound Description: These compounds combine structural elements from AT1 receptor antagonists and 1,4-dihydropyridine calcium channel blockers, aiming to achieve dual activity. The synthesis involved regioselective hydrolysis of a carboethoxybiphenyl group to generate the carboxybiphenyl moiety essential for AT1 receptor antagonist activity. []
  • Relevance: These compounds highlight a strategy for designing dual-acting molecules by incorporating structural features from two different pharmacophores. While structurally different from diethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, this research emphasizes the potential of combining elements from different pharmacological classes to develop novel therapeutic agents with multiple mechanisms of action. []

Alkyl 1,4-dihydro-2,6-dimethyl-4-nitrobenzyl thioimidazolyl-3,5-pyridinedicarboxylates

  • Compound Description: These nifedipine analogs, featuring a 1-methyl 2-(p-nitrobenzyl)thio-5-imidazolyl substituent at the 4-position and various alkyl ester groups, were synthesized and evaluated for calcium channel antagonist activity. The diphenyl ester derivative exhibited the highest potency, surpassing nifedipine. []
  • Relevance: These compounds demonstrate the possibility of replacing the nitrophenyl group in nifedipine with a structurally distinct but similarly active 1-methyl 2-(p-nitrobenzyl)thio-5-imidazolyl substituent. While structurally different from diethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate at the 4-position, this research highlights the potential of exploring alternative substituents for developing novel calcium channel blockers. []
  • Compound Description: This research focused on the crystal structures of the oxidized (aromatized) counterparts of some 1,4-dihydropyridines. The study revealed that the decomposition products of certain dihydropyridines, formed through oxidation, also display some conformational features associated with calcium channel blocking activity, although generally less potent than the parent dihydropyridines. []
  • Relevance: This research emphasizes the structural aspects and conformational preferences that contribute to the activity of 1,4-dihydropyridines. It highlights that even the oxidized forms of these compounds can exhibit some degree of activity, suggesting a potential for these compounds to act as prodrugs. While these compounds differ structurally from diethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, they provide valuable insights into the structure-activity relationships of 1,4-dihydropyridines and their potential metabolic pathways. []

Diethyl 2,6-Dimethyl,4-(1,1,1-trichloromethyl)-1,4-dihydropyridine-3,5-dicarboxylate

  • Compound Description: This compound represents a 1,4-dihydropyridine derivative where the 4-position substituent is a trichloromethyl group. While not extensively studied for biological activity, its synthesis highlights the versatility of the Hantzsch reaction in accommodating various substituents at the 4-position. []
  • Relevance: This compound, while structurally distinct from diethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate at the 4-position, underscores the flexibility of the Hantzsch reaction for synthesizing diverse 1,4-dihydropyridine derivatives with a wide range of substituents, which could be valuable for exploring their structure-activity relationships. []
  • Compound Description: This series of compounds explored incorporating a nitrooxy or nitrophenyl moiety within the 3-alkyl ester substituent and various nitrophenyl groups at the 4-position, aiming to enhance calcium channel antagonist activity and potentially release nitric oxide (NO) for vasodilatory effects. []
  • Relevance: Although structurally distinct from diethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate in their specific substituents, these compounds exemplify the strategy of incorporating NO-donating moieties within the 1,4-dihydropyridine framework to potentially achieve dual pharmacological activities. []
  • Compound Description: This study investigated the effects of various 3-alkyl ester substituents, including amine, quaternary ammonium, aryl(heteroaryl)alkenyl, and piperazinyl groups, on the calcium channel antagonist and anticonvulsant activities of 1,4-dihydropyridines. []
  • Relevance: Although these compounds may have different aryl substituents at the 4-position compared to diethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, they highlight the importance of the 3-alkyl ester substituent in modulating the pharmacological activities of 1,4-dihydropyridines and provide insights into the structure-activity relationships within this class of compounds. []

Properties

Product Name

diethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

diethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C20H22N2O4/c1-5-25-19(23)16-12(3)22-13(4)17(20(24)26-6-2)18(16)15-9-7-14(11-21)8-10-15/h7-10,18,22H,5-6H2,1-4H3

InChI Key

GBOROGWDDQFQOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)C#N)C(=O)OCC)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.